molecular formula C7H5BrClFO B12432044 (3-Bromo-2-chloro-5-fluorophenyl)methanol

(3-Bromo-2-chloro-5-fluorophenyl)methanol

Cat. No.: B12432044
M. Wt: 239.47 g/mol
InChI Key: WWDBDWSPKCXYLX-UHFFFAOYSA-N
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Description

(3-Bromo-2-chloro-5-fluorophenyl)methanol is an organic compound with the molecular formula C7H5BrClFO It is a halogenated phenylmethanol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-chloro-5-fluorophenyl)methanol typically involves the halogenation of a phenylmethanol precursor. One common method includes the use of bromine, chlorine, and fluorine reagents under controlled conditions to introduce the respective halogen atoms onto the benzene ring. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. These reactors allow precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent product quality. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-chloro-5-fluorophenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield (3-Bromo-2-chloro-5-fluorophenyl)aldehyde or (3-Bromo-2-chloro-5-fluorophenyl)carboxylic acid, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(3-Bromo-2-chloro-5-fluorophenyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Bromo-2-chloro-5-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-6-chloro-2-fluorophenyl)methanol
  • (3-Chloro-2,4-difluorophenyl)methanol
  • (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol

Uniqueness

(3-Bromo-2-chloro-5-fluorophenyl)methanol is unique due to the specific arrangement of halogen atoms on the benzene ring, which can influence its chemical reactivity and biological activity. This distinct halogenation pattern can result in different binding affinities and selectivities compared to similar compounds .

Properties

Molecular Formula

C7H5BrClFO

Molecular Weight

239.47 g/mol

IUPAC Name

(3-bromo-2-chloro-5-fluorophenyl)methanol

InChI

InChI=1S/C7H5BrClFO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3H2

InChI Key

WWDBDWSPKCXYLX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)Cl)Br)F

Origin of Product

United States

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